molecular formula C45H88NO19P3 B13138925 azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B13138925
M. Wt: 1040.1 g/mol
InChI Key: FWDOQVLMXPDBBT-YLGSFUNKSA-N
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Description

The compound “azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, phosphonooxy, and octadec-9-enoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the cyclohexyl core, followed by the introduction of hydroxyl and phosphonooxy groups. The octadec-9-enoyl groups are then attached through esterification reactions. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the ester groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s phosphonooxy groups may interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and signal transduction pathways.

Medicine

In medicine, the compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The hydroxyl and phosphonooxy groups may form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The octadec-9-enoyl groups may interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonooxy-substituted cyclohexyl derivatives and long-chain fatty acid esters. These compounds share some structural features but differ in their specific functional groups and chain lengths.

Biological Activity

The compound azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate represents a complex molecular structure with significant potential in biological applications. This article aims to explore its biological activity, synthesis, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a multifaceted structure that includes:

  • A hydroxy group
  • A cyclohexyl ring with multiple hydroxyl and phosphonate groups
  • An octadecenoate moiety

This complexity suggests potential interactions with biological systems, particularly in enzyme inhibition, cellular signaling, and as a therapeutic agent.

Molecular Formula

The molecular formula can be summarized as follows:

ComponentDescription
Hydroxyl GroupsPresent at multiple positions
Phosphonate GroupsTwo diphosphono groups
Fatty Acid Moiety(Z)-octadec-9-enoate

Antimicrobial Properties

Research indicates that azane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing similar structural features can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Compounds similar to the one have demonstrated antioxidant properties. The presence of hydroxyl groups contributes to their ability to scavenge free radicals, thus potentially mitigating oxidative stress in biological systems. This property is crucial for applications in preventing cellular damage associated with various diseases .

Enzyme Inhibition

The structural features of this compound suggest it may act as an enzyme inhibitor. The phosphonate groups can mimic natural substrates or inhibitors within metabolic pathways, affecting enzyme kinetics and leading to altered cellular responses. Research into related compounds has shown promising results in inhibiting enzymes linked to cancer progression and other diseases .

Study 1: Synthesis and Characterization

A study published in Bionatura focused on synthesizing azane derivatives and evaluating their biological activities. The synthesized compounds were characterized using FTIR and NMR spectroscopy. The antibacterial activity was assessed using the agar diffusion method against various bacterial strains . Results indicated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics.

Study 2: Antioxidant Activity Evaluation

Another investigation evaluated the antioxidant capacity of azane derivatives using DPPH radical scavenging assays. Compounds were tested at varying concentrations to determine their efficacy in neutralizing free radicals. The findings revealed a dose-dependent relationship with significant antioxidant activity observed at higher concentrations .

Properties

Molecular Formula

C45H88NO19P3

Molecular Weight

1040.1 g/mol

IUPAC Name

azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17-,20-18-;/t37-,40-,41-,42+,43+,44+,45+;/m1./s1

InChI Key

FWDOQVLMXPDBBT-YLGSFUNKSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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